molecular formula C9H9N5O5 B11052385 ethyl 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

ethyl 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B11052385
M. Wt: 267.20 g/mol
InChI Key: XTFNSFOFHDFENG-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a combination of isoxazole and triazole rings

Preparation Methods

The synthesis of ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE typically involves multiple steps. One common method starts with the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan. The amino group is then transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .

Chemical Reactions Analysis

ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include dibromisocyanuric acid, trifluoroacetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole and isoxazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE is unique due to its combination of isoxazole and triazole rings. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C9H9N5O5

Molecular Weight

267.20 g/mol

IUPAC Name

ethyl 5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H9N5O5/c1-2-18-8(15)7-3-6(19-12-7)4-13-5-10-9(11-13)14(16)17/h3,5H,2,4H2,1H3

InChI Key

XTFNSFOFHDFENG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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